

Vamotinib: A Comparative Analysis of Crossreactivity with Tyrosine Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor **Vamotinib** (also known as PF-114), focusing on its cross-reactivity profile. **Vamotinib** is a third-generation, ATP-competitive oral tyrosine kinase inhibitor developed to target wild-type and mutated BCR-ABL1 isoforms, including the T315I "gatekeeper" mutation often responsible for resistance to other therapies in Philadelphia chromosome-positive (Ph+) leukemias.[1][2][3][4] Understanding its selectivity is critical for predicting its efficacy and potential off-target effects.

Quantitative Inhibitory Activity

Vamotinib demonstrates high potency against the ABL kinase and its clinically relevant mutants. Its inhibitory activity, measured by half-maximal inhibitory concentration (IC50), is in the low nanomolar range for its primary targets.

Table 1: Vamotinib Inhibitory Activity against ABL Kinase Isoforms



Target Kinase	IC50 (nM)
ABL	0.49
ABL (T315I)	0.78
ABL (H396P)	1.0
ABL (F317I)	2.0
ABL (M351T)	2.8
ABL (Y253F)	4.1
ABL (G250E)	7.4
ABL (E255K)	9.5
ABL (Q252H)	12

Data sourced from MedChemExpress product information.[2]

Cross-reactivity and Off-Target Profile

To assess its selectivity, **Vamotinib** has been screened against wider panels of kinases. A key study identified several off-target kinases that showed significant inhibition when exposed to 100 nM of the inhibitor.[4][5] This concentration is substantially higher than the IC50 for its primary BCR-ABL targets, indicating a favorable selectivity window.

Table 2: Identified Off-Target Kinases for Vamotinib



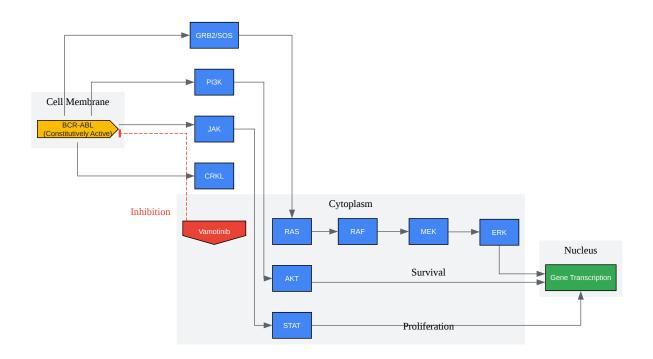
Off-Target Kinase	% Residual Activity at 100 nM
ABL2/ARG	<10%
DDR1	<10%
DDR2	<10%
FMS	<10%
FRK/PTK5	<10%
LCK	<10%
LYN	<10%
LYNB	<10%
PDGFRα	<10%
RET	<10%

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[4][5]

Signaling Pathway Context

The primary target of **Vamotinib**, the BCR-ABL fusion protein, is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival in Ph+ leukemias. It activates multiple downstream signaling pathways critical for oncogenesis.





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Caption: **Vamotinib** inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative pathways.

Experimental Protocols

The determination of kinase inhibitory activity is typically performed using in vitro kinase assays. The following protocol describes a common luminescence-based method, such as the ADP-Glo™ Kinase Assay, used to calculate IC50 values.



Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Reagent Preparation:

- Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- Create a serial dilution of Vamotinib in DMSO, then dilute further in kinase buffer to the desired final concentrations.
- Prepare a solution of the target kinase (e.g., recombinant ABL) and its specific substrate peptide in kinase buffer.
- Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase.

Kinase Reaction:

- Add 5 μL of the Vamotinib dilution or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μL of the kinase-substrate mixture to each well.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- \circ Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well.
- Incubate the plate for 60 minutes at 30°C.

Signal Detection:

- Stop the kinase reaction by adding 25 µL of ADP-Glo[™] Reagent. This depletes the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used to fuel a luciferase reaction.

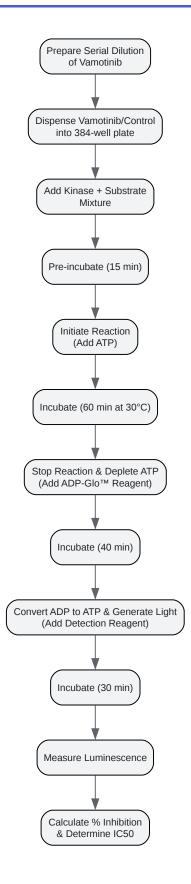






- Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - The signal is directly proportional to the amount of ADP generated and thus to kinase activity.
 - Calculate the percentage of inhibition for each Vamotinib concentration relative to the vehicle control.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: Workflow for a typical luminescence-based in vitro kinase inhibition assay to determine IC50 values.

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